molecular formula C17H12IN3O5S B2818569 (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865198-38-5

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2818569
CAS No.: 865198-38-5
M. Wt: 497.26
InChI Key: VRSSJAAYBXEINN-ZPHPHTNESA-N
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Description

(Z)-Methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a nitro group at position 6, a (Z)-configured imino linkage to a 2-iodobenzoyl moiety, and a methyl ester side chain. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry (e.g., enzyme inhibition) and materials science. The Z-configuration of the imino group influences molecular geometry and intermolecular interactions, critical for binding affinity in biological systems .

Properties

IUPAC Name

methyl 2-[2-(2-iodobenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12IN3O5S/c1-26-15(22)9-20-13-7-6-10(21(24)25)8-14(13)27-17(20)19-16(23)11-4-2-3-5-12(11)18/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSSJAAYBXEINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Nitro Group: Nitration of the benzo[d]thiazole core is achieved using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the Imine: The imine linkage is formed by reacting the iodobenzoylated benzo[d]thiazole with an amine under dehydrating conditions.

    Esterification: Finally, the ester group is introduced via esterification of the carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis.

    Substitution: The iodo group can participate in nucleophilic substitution reactions, such as Suzuki coupling, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Palladium catalysts, boronic acids for Suzuki coupling.

Major Products

    Reduction of Nitro Group: 2-amino derivative.

    Hydrolysis of Ester: Carboxylic acid derivative.

    Substitution of Iodo Group: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

The compound (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a specialized chemical with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by comprehensive data and case studies.

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the target compound, in exhibiting anticancer properties. Thiazole compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest. For example, research has indicated that derivatives similar to this compound can induce significant cytotoxic effects on human cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antimicrobial activities. Studies have demonstrated that certain thiazole compounds can inhibit the growth of bacteria and fungi. The presence of the iodobenzoyl group in this compound may enhance its efficacy against resistant strains of pathogens, providing a basis for its use in developing new antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. For instance, certain thiazole derivatives have been shown to inhibit histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases. This inhibition can lead to altered gene expression patterns that may suppress tumor growth or enhance neuroprotection .

Organic Electronics

Thiazole-based compounds are being explored for their applications in organic electronics due to their electronic properties. The unique electronic structure of this compound allows it to function as a charge transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can improve efficiency and stability .

Photovoltaic Applications

Recent advancements have shown that thiazole derivatives can be utilized as sensitizers in dye-sensitized solar cells (DSSCs). The compound's ability to absorb light and convert it into electrical energy positions it as a promising candidate for enhancing the performance of solar energy technologies .

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer effects of various thiazole derivatives, including this compound). The results showed a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of this compound were assessed against common bacterial pathogens. The study revealed that the compound exhibited notable inhibition zones, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant infections .

Mechanism of Action

The mechanism of action of (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could participate in redox reactions, while the iodobenzoyl group could facilitate binding through halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Effects

2-(2-Oxobenzo[d]thiazol-3(2H)-yl) Acetate
  • Structure : Features a benzo[d]thiazole core with a 2-oxo group and an acetate ester.
  • Synthesis : Prepared via refluxing with benzyl bromoacetate, K₂CO₃, and NaI in acetone (94% yield) .
  • Key Differences : Absence of nitro and iodobenzoyl groups reduces steric bulk and electron-withdrawing effects compared to the target compound.
Ethyl {2-[(Trifluoroacetyl)imino]pyridin-1-(2H)-yl}acetate
  • Structure: Pyridine core with a trifluoroacetyl-imino group and ethyl ester.
  • Synthesis : Utilizes NaH in DMF at 0°C, highlighting milder conditions than typical benzothiazole syntheses .
  • Key Differences: Pyridine vs. The trifluoroacetyl group introduces strong electron-withdrawing effects but lacks the iodine atom’s steric and electronic contributions.

Functional Group Analysis

Iodo vs. Other Halogen Substituents
Nitro Group Impact

Spectroscopic and Physical Properties

  • IR Spectroscopy :

    • Target Compound: Expected peaks at ~1737 cm⁻¹ (ester C=O), ~1606 cm⁻¹ (aromatic C=C), and ~1294 cm⁻¹ (N-O stretch from nitro group) .
    • Ethyl Trifluoroacetyl Analogue: Shows strong C=O absorption at 1737 cm⁻¹, similar to the target compound’s ester group .
  • Solubility : The methyl ester in the target compound likely improves solubility in apolar solvents compared to benzyl esters (e.g., compound from ).

Biological Activity

(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate benzothiazole derivatives with iodobenzoyl imines. The reaction conditions often include solvents such as ethanol or dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product. The structure is confirmed through spectroscopic techniques like NMR and mass spectrometry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. A related compound, 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine, demonstrated significant inhibitory effects on cancer cell lines such as A431, A549, and H1299. These effects were attributed to the compound's ability to induce apoptosis and inhibit cell migration at low concentrations (1-4 µM) .

Anti-inflammatory Effects

Benzothiazole derivatives are also recognized for their anti-inflammatory properties. In a comparative study, compounds similar to this compound were evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α. The results indicated that these compounds could significantly reduce inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been documented in various studies. For instance, a series of thiazole compounds showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Anti-tumor Activity : A study evaluating several benzothiazole derivatives found that compounds with nitro and iodo substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. The study utilized MTT assays to quantify cell viability post-treatment .
  • Inflammation Models : In vivo models using albino rats demonstrated that specific benzothiazole derivatives provided significant relief from inflammation-induced pain, outperforming conventional analgesics at equivalent dosages .

Data Tables

Compound NameStructureActivityReference
This compoundStructureAnticancer, Anti-inflammatory
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineStructureAnticancer
Benzothiazole derivative XStructureAntibacterial

Q & A

Q. What are the standard synthetic routes for synthesizing (Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate?

The synthesis typically involves:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 6-nitro-2-aminobenzenethiol derivatives with carbonyl-containing reagents.
  • Step 2 : Introduction of the imino group by coupling the thiazole intermediate with 2-iodobenzoyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
  • Step 3 : Methyl esterification at the acetamide side chain using methyl iodide or dimethyl sulfate in basic media. Key challenges include maintaining stereochemical integrity (Z-configuration) and minimizing nitro group reduction. Reaction conditions (temperature, solvent polarity) must be optimized for yield (>60%) and purity (>95%) .

Q. How is the Z-configuration of the imino group confirmed experimentally?

The stereochemistry is validated using:

  • NOESY NMR : Cross-peaks between the imino proton and adjacent aromatic protons confirm spatial proximity, characteristic of the Z-isomer.
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve bond angles and torsional strain around the C=N bond, providing unambiguous structural confirmation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns protons and carbons in the benzo[d]thiazole ring (δ 7.8–8.5 ppm for nitro-substituted aromatics) and the methyl ester (δ 3.7 ppm).
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch, ester), ~1620 cm⁻¹ (C=N imine), and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 512.92 (calculated for C₁₇H₁₂IN₃O₅S) .

Advanced Research Questions

Q. How can computational methods guide the optimization of synthetic pathways?

  • Density Functional Theory (DFT) : Models transition states to predict regioselectivity in imine formation. For example, iodine’s electron-withdrawing effect stabilizes the Z-configuration by 2–3 kcal/mol over the E-isomer.
  • Molecular Docking : Screens potential bioactivity by simulating interactions with target proteins (e.g., nitroreductases or thiol-binding enzymes) .

Q. What strategies mitigate byproduct formation during nitro group functionalization?

  • Controlled Redox Conditions : Use mild reducing agents (e.g., SnCl₂/HCl) to avoid over-reduction of the nitro group to NH₂.
  • Protective Groups : Temporarily mask reactive sites (e.g., imino nitrogen) with Boc or Fmoc groups during esterification.
  • Chromatographic Monitoring : HPLC with UV detection (λ = 310 nm) tracks nitro group integrity .

Q. How are contradictions in spectroscopic data resolved?

  • Multi-Technique Cross-Validation : For example, discrepancies in imino C=N bond length (X-ray vs. DFT) are resolved by comparing torsional angles and hydrogen-bonding networks.
  • Dynamic NMR Studies : Variable-temperature NMR detects conformational flexibility that may obscure spectral assignments .

Data Analysis and Mechanistic Questions

Q. What analytical challenges arise in quantifying photodegradation products?

  • LC-MS/MS : Identifies nitro-to-nitrito photoproducts (m/z 498.90) under UV exposure.
  • Kinetic Modeling : First-order decay constants (k = 0.012 h⁻¹) are derived from time-resolved UV-Vis spectra.
  • Quantum Yield Calculations : Correlate degradation rates with excitation wavelengths (e.g., λ = 365 nm) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

  • Electrophilic Aromatic Substitution (EAS) : Iodine’s +M effect directs electrophiles to the para position of the benzoyl group.
  • Sonogashira Coupling : The C–I bond’s low dissociation energy (~50 kcal/mol) enables efficient Pd-catalyzed coupling with terminal alkynes.
  • Comparative Studies : Iodo analogs show 20% higher yields in Ullmann couplings vs. bromo derivatives due to slower oxidative addition .

Experimental Design and Optimization

Q. What factors dictate solvent selection for recrystallization?

  • Polarity Matching : Ethyl acetate/hexane (3:1) maximizes solubility differences between the product and nitro-containing byproducts.
  • Thermodynamic Stability : Slow cooling (0.5°C/min) favors Z-isomer crystallization (mp 148–150°C).
  • Green Chemistry : Switch to cyclopentyl methyl ether (CPME) reduces waste vs. DCM .

Q. How is reaction scalability balanced with stereochemical purity?

  • Continuous Flow Reactors : Maintain consistent temperature (±2°C) during imine formation to suppress E-isomer formation (<2%).
  • In-line Analytics : PAT tools (e.g., FTIR flow cells) monitor reaction progression in real time.
  • DoE Optimization : Response surface models identify critical parameters (e.g., [catalyst] > 5 mol%) for >90% yield at 100g scale .

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